molecular formula C8H5F3N2S B2945743 6-(Trifluoromethyl)benzo[d]isothiazol-3-amine CAS No. 657348-87-3

6-(Trifluoromethyl)benzo[d]isothiazol-3-amine

Cat. No.: B2945743
CAS No.: 657348-87-3
M. Wt: 218.2
InChI Key: DMDFAYWFNQVPEE-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)benzo[d]isothiazol-3-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzo[d]isothiazole ring

Scientific Research Applications

6-(Trifluoromethyl)benzo[d]isothiazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)benzo[d]isothiazol-3-amine typically involves the introduction of a trifluoromethyl group into the benzo[d]isothiazole ring. This can be achieved through various synthetic routes, including:

    Nucleophilic Substitution: Starting from a suitable benzo[d]isothiazole precursor, the trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) under basic conditions.

    Electrophilic Trifluoromethylation: Utilizing electrophilic trifluoromethylating agents like trifluoromethyl sulfonium salts in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiazole ring into more saturated derivatives.

    Substitution: The trifluoromethyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium hydride (NaH) or trifluoromethyl sulfonium salts.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Saturated isothiazole derivatives.

    Substitution Products: Various substituted benzo[d]isothiazoles depending on the nature of the substituent.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)benzo[d]isothiazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    Benzo[d]isothiazol-3-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    6-Methylbenzo[d]isothiazol-3-amine: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.

    6-Chlorobenzo[d]isothiazol-3-amine:

Uniqueness: 6-(Trifluoromethyl)benzo[d]isothiazol-3-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-(trifluoromethyl)-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)4-1-2-5-6(3-4)14-13-7(5)12/h1-3H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDFAYWFNQVPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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